molecular formula C18H17NSi B047045 1,1,1-Triphenylsilylamine CAS No. 4215-80-9

1,1,1-Triphenylsilylamine

Cat. No. B047045
CAS RN: 4215-80-9
M. Wt: 275.4 g/mol
InChI Key: GLQOALGKMKUSBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organometallic compounds including 1,1,1-Triphenylsilylamine involves various strategies. One approach is the direct reaction of allylmagnesium bromide with triphenylsilyl chloride, though this method has been noted for its low yield (about 10%). A more efficient technique involves converting allylmagnesium bromide to its tetrahydrofuran (THF) complex, which then reacts with triphenylsilyl chloride in THF to produce 3-triphenylsilyl-1-propylene with a higher yield of 95% (Li Ji-chao, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 1,1,1-Triphenylsilylamine, such as triphenylsilyl-protected p-carboranes and triphenylphosphangold(I) complexes, has been extensively studied. These investigations reveal the influence of the triphenylsilyl group on the structural characteristics of these molecules, demonstrating diverse coordination environments and packing patterns in the solid state, which are critical for understanding the reactivity and properties of these compounds (Douglass et al., 2000); (Wölper et al., 2008).

Chemical Reactions and Properties

1,1,1-Triphenylsilylamine and its derivatives undergo various chemical reactions, highlighting their utility in organic synthesis. For instance, triphenylsilylsulfinylamine, a related compound, can react with copper and sodium metals to give azo and thioazo-derivatives, showcasing the reactivity of silylamines with different electrophiles (Gamal A. Ahmed et al., 1992).

Physical Properties Analysis

The physical properties of 1,1,1-Triphenylsilylamine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. For example, aromatic poly(amine-imide)s with pendent triphenylamine units exhibit high thermal stability, solubility in organic solvents, and good mechanical properties, making them suitable for use in electronics and materials science (Shu-Hua Cheng et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,1,1-Triphenylsilylamine and related compounds, such as reactivity with electrophiles, nucleophiles, and their role in catalysis, are pivotal. Triphenylborane, for instance, catalyzes the chemoselective reduction of tertiary amides to amines, demonstrating the potential of triphenylsilylamine derivatives in synthetic chemistry (D. Mukherjee et al., 2016).

Scientific Research Applications

  • It can be used as a catalyst in the enantioselective addition of trimethylsilyl cyanide to ketones, leading to high yields and enantioselectivity (Kim & Kwak, 2006).
  • Studies have explored its synthesis and properties, particularly in the context of N-phenylsilylamines and 1,1,3-trimethyl-1,3,3-triphenyldisilazine, highlighting potential applications in organic synthesis and catalysis (Andrianov et al., 1967).
  • Triphenylborane, a related compound, has been used to catalyze the chemoselective reduction of tertiary amides to amines, suggesting a method for preparing -silyl amides (Mukherjee et al., 2016).
  • Triphenylsilylsulfinylamine, another derivative, has been synthesized for the preparation of various organic compounds, including azo and thioazo derivatives, and cycloaddition products (Ahmed et al., 1992).
  • Silylamines, in general, have been used to synthesize new compounds with good thermal stability, such as alkoxytriethylsilanes (Andrianov et al., 1958).
  • Triphenylsilyl-p-carborane has been used in the efficient synthesis of 1, 12-heterodisubstituted p-carboranes, showing promise for synthetic efficiency improvements (Douglass et al., 2000).

properties

IUPAC Name

[amino(diphenyl)silyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQOALGKMKUSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194983
Record name 1,1,1-Triphenylsilylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsilylamine

CAS RN

4215-80-9
Record name 1,1,1-Triphenylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4215-80-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Triphenylsilylamine
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Record name 1,1,1-Triphenylsilylamine
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Record name 1,1,1-triphenylsilylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Gilman, GD Lichtenwalter - Journal of the American Chemical …, 1960 - ACS Publications
Silyllithium compounds react with primary and secondary aliphatic amines to form silylamines in good yields. re-Butyl-1, 1, 1-triphenylsilylamine, obtained from the reaction of …
Number of citations: 5 pubs.acs.org
D Wittenberg, H Gilman - Quarterly Reviews, Chemical Society, 1959 - pubs.rsc.org
Compounds of the general formula RR’R” SiM where R, R’, and R” are organic radicals or hydrogen, and M is a metal, fallinto the category of this Review. Emphasis will be placed on …
Number of citations: 76 pubs.rsc.org
C Satheeshkumar, BJ Jung, H Jang… - Macromolecular …, 2021 - Wiley Online Library
Surface modification offers an efficient and economical route to installing functional groups on a polymer surface. This work demonstrates that primary amine groups can be introduced …
Number of citations: 2 onlinelibrary.wiley.com
X Huang, SL Buchwald - Organic Letters, 2001 - ACS Publications
LiN(SiMe 3 ) 2 , Ph 3 SiNH 2 , and LiNH 2 can be be used as ammonia equivalents for the Pd-catalyzed coupling of aryl halides. Using these amine derivatives, simple anilines, …
Number of citations: 266 pubs.acs.org
BJ Gaj - 1960 - search.proquest.com
The application of organosilylmetallic compounds in the realm of synthetic organic chemistry blossomed into maturity with the advent of convenient and relatively stable solutions 1 2 of …
Number of citations: 2 search.proquest.com
GD Lichtenwalter - 1958 - search.proquest.com
Graduate Faculty in Partial Fulfillment of Page 1 CRGANOSILYLMETALLIC COMPOUNDS AND DERIVATIVES by Glen Dale Lichtenwelter A Dissertation Submitted to Uhe Graduate …
Number of citations: 3 search.proquest.com
X Huang - 2003 - dspace.mit.edu
New methods for Pd-catalyzed cross-coupling reactions of aryl halides or arenesulfonates are described. Key to the success of these transformations is the proper choice of ligand and …
Number of citations: 0 dspace.mit.edu
X Sun - 2004 - search.proquest.com
High binding affinity for μ and κ opioid receptors has been observed for analogues of cyclazocine [(±)-2], ethylketocyclazocine [EKC,(±)-1], naltrexone [(±)-16], and morphine [(±)-11] …
Number of citations: 0 search.proquest.com

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